molecular formula C17H25FN2O B4593560 N-[3-(2-ethyl-1-piperidinyl)propyl]-4-fluorobenzamide

N-[3-(2-ethyl-1-piperidinyl)propyl]-4-fluorobenzamide

Cat. No.: B4593560
M. Wt: 292.4 g/mol
InChI Key: IAUWCJDMNBWOOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2-ethyl-1-piperidinyl)propyl]-4-fluorobenzamide is a useful research compound. Its molecular formula is C17H25FN2O and its molecular weight is 292.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.19509159 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Effects and Medical Imaging

  • N-[3-(2-ethyl-1-piperidinyl)propyl]-4-fluorobenzamide and its derivatives have been studied for their potential in treating cardiovascular conditions, such as stable angina and atrial fibrillation, by inhibiting the "funny" If current channel expressed in the sinus node of the heart (Umehara et al., 2009).
  • These compounds have also been utilized in radiolabeled forms for neuroimaging, especially in positron emission tomography (PET) to study brain receptors. For instance, [18F]4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine ([18F]p-MPPF) is used as a 5-HT1A antagonist in PET studies to examine the serotonergic neurotransmission (Plenevaux et al., 2000).

Synthetic Methods and Chemical Analysis

  • The development of practical and scalable synthetic routes for these compounds is crucial for their pharmacological applications. An efficient synthesis process for YM758 monophosphate, a potent If current channel inhibitor, was described, emphasizing the importance of avoiding unstable intermediates and improving overall yield (Yoshida et al., 2014).
  • Furthermore, studies have focused on the identification and isolation of novel impurities in drug batches, showcasing the importance of chemical purity and the characterization of compounds for safe pharmaceutical use (Kancherla et al., 2018).

Potential Therapeutic Applications

  • Research into analogs and derivatives of this compound has led to the discovery of compounds with potential therapeutic applications. For instance, studies on compounds like 3,5-bis(2-fluorobenzylidene)-4-piperidone aim to develop more efficacious drugs with cytotoxic properties (Lagisetty et al., 2009).

Properties

IUPAC Name

N-[3-(2-ethylpiperidin-1-yl)propyl]-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O/c1-2-16-6-3-4-12-20(16)13-5-11-19-17(21)14-7-9-15(18)10-8-14/h7-10,16H,2-6,11-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUWCJDMNBWOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CCCNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.